N-Trimethyllysine
Overview
Description
Trimethyllysine is a post-translationally modified amino acid that plays a crucial role in various biological processes. It is primarily known for its involvement in the biosynthesis of carnitine, a metabolite essential for the transport and utilization of fatty acids in mitochondria . Additionally, trimethyllysine is significant in the regulation of epigenetic processes, particularly in the methylation of histone proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyllysine can be synthesized through the methylation of lysine residues in proteins. This process involves the action of protein lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine residues . The reaction conditions typically require the presence of cofactors such as Fe²⁺ and 2-oxoglutarate .
Industrial Production Methods
In industrial settings, trimethyllysine is often produced through the enzymatic breakdown of endogenous proteins containing trimethyllysine residues. This method is preferred due to its efficiency and the availability of trimethyllysine in various vegetable sources .
Chemical Reactions Analysis
Types of Reactions
Trimethyllysine undergoes several types of chemical reactions, including:
Oxidation: Trimethyllysine can be hydroxylated by trimethyllysine hydroxylase to form hydroxyl-trimethyllysine.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Trimethyllysine can participate in substitution reactions, particularly in the context of protein modifications.
Common Reagents and Conditions
Common reagents used in the reactions involving trimethyllysine include S-adenosylmethionine for methylation and 2-oxoglutarate for hydroxylation . The reactions often require specific cofactors such as Fe²⁺ and molecular oxygen .
Major Products Formed
The major products formed from the reactions of trimethyllysine include hydroxyl-trimethyllysine and various methylated derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Trimethyllysine has a wide range of scientific research applications, including:
Mechanism of Action
Trimethyllysine exerts its effects through the methylation of lysine residues in proteins. This methylation alters the biophysical properties of lysine, affecting protein function and interactions . The primary molecular targets include histone proteins, where trimethyllysine plays a central role in the regulation of chromatin structure and gene expression . The methylation reaction occurs via an S_N2 mechanism, resulting in the conversion of S-adenosylmethionine into S-adenosylhomocysteine .
Comparison with Similar Compounds
Trimethyllysine is unique due to its specific role in carnitine biosynthesis and epigenetic regulation. Similar compounds include:
Dimethyllysine: Involved in similar methylation processes but with different functional outcomes.
Monomethyllysine: Another methylated lysine derivative with distinct biological functions.
Trimethylthialysine: A trimethyllysine analogue used in studies of molecular recognition by reader proteins.
Trimethyllysine stands out due to its specific involvement in both carnitine biosynthesis and the regulation of epigenetic processes, making it a compound of significant interest in various fields of research .
Biological Activity
N-Trimethyllysine (TML) is a post-translationally modified amino acid that plays a critical role in various biological processes, particularly in the biosynthesis of carnitine and the regulation of epigenetic mechanisms. This article explores the biological activity of TML, focusing on its metabolic pathways, interactions with proteins, and implications in health and disease.
Overview of this compound
This compound is synthesized from lysine through a series of methylation reactions catalyzed by specific methyltransferases. The primary function of TML is as a precursor for carnitine, which is essential for fatty acid metabolism. The biosynthetic pathway involves several enzymatic steps, including the action of ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (BBOX) .
Carnitine Biosynthesis
The conversion of TML to carnitine occurs predominantly in the mitochondria. The pathway can be summarized as follows:
- TML Hydroxylation : TML is hydroxylated by TMLH to form γ-butyrobetaine.
- Conversion to Carnitine : γ-butyrobetaine is then hydroxylated by BBOX to produce carnitine.
This pathway highlights the importance of TML availability; studies indicate that insufficient levels of TML can limit carnitine synthesis, potentially impacting energy metabolism .
Epigenetic Roles
TML also plays a significant role in epigenetic regulation. It serves as a substrate for lysine methylation on histone proteins, influencing gene expression. The recognition of trimethylated lysines by epigenetic reader proteins is crucial for the modulation of chromatin structure and function.
- Cation–π Interactions : Reader proteins recognize trimethyllysine through favorable cation–π interactions with aromatic residues within their binding pockets. This mechanism facilitates the recruitment of effector proteins that can modulate transcriptional activity .
- Impact on Gene Expression : The presence of trimethylated lysines on histones can either activate or repress transcription depending on the context, illustrating the dual role of TML in cellular signaling .
Study 1: Trimethyllysine Availability and Carnitine Levels
A study conducted on growing rats demonstrated that the availability of ε-N-trimethyllysine directly regulates the rate of carnitine biosynthesis. It was found that increased dietary TML led to elevated carnitine levels, suggesting a direct correlation between TML intake and metabolic efficiency .
Study 2: Epigenetic Implications in Cancer
Research has shown that dysregulation of protein methylation, including that involving trimethyllysine, is linked to various diseases such as cancer and inflammation. This highlights the potential for targeting TML-related pathways in therapeutic strategies .
Tables Summarizing Key Findings
Biological Activity | Description | Implications |
---|---|---|
Carnitine Biosynthesis | Precursor for carnitine synthesis from TML | Essential for fatty acid metabolism |
Epigenetic Regulation | Substrate for histone methylation | Influences gene expression |
Disease Association | Linked to cancer and inflammation due to methylation dysregulation | Potential therapeutic target |
Properties
CAS No. |
19253-88-4 |
---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
MXNRLFUSFKVQSK-QMMMGPOBSA-N |
SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Key on ui other cas no. |
19253-88-4 |
physical_description |
Solid |
Synonyms |
6-N-L-trimethyl-L-lysine epsilon-N-trimethyl-L-lysine epsilon-N-trimethyl-lysine N(6),N(6),N(6)-trimethyl-L-lysine TRIMETHYLLLYSINE trimethyllysine trimethyllysine chloride, (S)-isomer trimethyllysine hydroxide, inner salt, (S)-isomer trimethyllysine hydroxide,inner salt, (+-)-isomer trimethyllysine, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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